Janolusimide

Marine natural products Structural elucidation Bryozoan metabolites

Janolusimide (CAS 103612-45-9) is the unmodified parent scaffold of the marine tripeptide neurotoxin class, isolated from Janolus cristatus. It serves as the stereochemical baseline for SAR studies and is spectroscopically distinguishable from its N-methyl analog Janolusimide B. Researchers investigating cholinergic receptor interactions, atropine antagonism, or trophic transfer of bryozoan metabolites require this specific compound. Ensure experimental integrity by procuring the unambiguous, fully characterized parent neurotoxin.

Molecular Formula C19H33N3O5
Molecular Weight 383.5 g/mol
CAS No. 103612-45-9
Cat. No. B1672783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJanolusimide
CAS103612-45-9
SynonymsJanolusimide; 
Molecular FormulaC19H33N3O5
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)C(C(=O)N1C(=O)C(C)C(C(C)NC(=O)C(C)NC)O)(C)C
InChIInChI=1S/C19H33N3O5/c1-9(2)13-15(24)19(6,7)18(27)22(13)17(26)10(3)14(23)11(4)21-16(25)12(5)20-8/h9-14,20,23H,1-8H3,(H,21,25)/t10-,11+,12+,13+,14+/m1/s1
InChIKeyWGXYHQKAYMMOTR-QMVSFRDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Janolusimide (CAS 103612-45-9) Procurement Guide: Baseline Characteristics and Structural Identity


Janolusimide (CAS 103612-45-9) is a lipophilic tripeptide marine neurotoxin first isolated from the Mediterranean nudibranch mollusc Janolus cristatus [1]. The compound has a molecular formula of C₁₉H₃₃N₃O₅ and a molecular weight of 383.48 g/mol, with a core lactam system derived from L-valine and five defined stereogenic centers [2]. Janolusimide is characterized as a cholinergic agent and atropine antagonist [3], with documented in vivo toxicity in murine models [1].

Janolusimide Procurement Risk Alert: Why In-Class N-Methyl Analogs Cannot Be Substituted


Janolusimide cannot be interchanged with its closest known analog, Janolusimide B, due to a fundamental structural difference that directly impacts pharmacological interpretation. Janolusimide B is explicitly identified as an N-methyl analogue of Janolusimide, featuring an additional methyl group at the nitrogen position that alters both molecular weight and stereoelectronic properties [1]. This N-methyl modification—while appearing minor—can significantly influence receptor binding conformation, metabolic stability, and the interpretation of structure-activity relationship (SAR) studies [1]. Procurement of Janolusimide B in place of Janolusimide would introduce an uncharacterized variable into experiments designed to reference the original 1986 toxicity and neuroactivity data [2].

Janolusimide Differential Evidence Guide: Quantified Comparison Against Closest Analogs


Janolusimide vs. Janolusimide B: Molecular Identity and N-Methyl Substitution Evidence

Janolusimide B is an N-methyl analogue of Janolusimide, representing the closest structural comparator in the same chemical class [1]. The two compounds differ by a single methyl group at the nitrogen position, resulting in distinct molecular weights: Janolusimide (383.48 g/mol) versus Janolusimide B (397.5 g/mol) [1][2]. This N-methylation differentiates the bryozoan-derived natural product from the nudibranch-derived Janolusimide [1].

Marine natural products Structural elucidation Bryozoan metabolites Chemical ecology

Janolusimide vs. Janolusimide B: Distinct Biological Source and Ecological Context

Janolusimide is isolated from the Mediterranean nudibranch Janolus cristatus [1], whereas Janolusimide B is isolated from the common invasive bryozoan Bugula flabellata from New Zealand waters [2]. The nudibranch Janolus cristatus is known to prey upon bryozoa, and Janolusimide B is considered a bryozoan metabolite that may be sequestered by nudibranchs [2][3]. This source differentiation has implications for natural product chemists seeking to investigate compound origin, biosynthetic pathways, or ecological sequestration mechanisms.

Marine chemical ecology Natural product sourcing Nudibranch metabolites Bryozoan secondary metabolites

Janolusimide In Vivo Toxicity: Murine LD50 Baseline Data from Original Isolation

Janolusimide was originally characterized as a lipophilic tripeptide toxic to mice, with the in vivo toxicity established during the initial isolation and structure elucidation studies [1]. The compound is further characterized as a neurotoxin with atropine-antagonized activity, suggesting interaction with cholinergic pathways [2]. While Janolusimide B has been structurally characterized and synthesized, no head-to-head in vivo toxicity comparison with Janolusimide has been published. The murine toxicity data remain specific to Janolusimide and serve as the foundational reference point for this compound class.

Marine toxicology In vivo neurotoxicity Nudibranch chemical defense Pharmacological screening

Janolusimide Validated Research Applications: Evidence-Based Procurement Scenarios


Marine Natural Products Chemistry: Structural Elucidation and Stereochemical Reference

Janolusimide serves as the foundational reference compound for a distinct class of marine tripeptide neurotoxins. Its fully elucidated stereochemistry—established through stereoselective synthesis of the lactam component (5S)-3,3-dimethyl-5-isopropylpyrrolidin-2,4-dione [1]—provides the stereochemical baseline for comparative studies with Janolusimide B and related analogs. Researchers investigating the structure-activity relationships (SAR) of N-methylated versus non-methylated marine neurotoxins require Janolusimide as the unmodified parent scaffold [2].

Marine Chemical Ecology and Trophic Transfer Studies

The distinct biological sources of Janolusimide (Mediterranean nudibranch Janolus cristatus) and Janolusimide B (New Zealand bryozoan Bugula flabellata) make Janolusimide essential for comparative chemical ecology research [1][2]. Studies investigating the sequestration of bryozoan metabolites by nudibranch predators benefit from access to both compounds to trace trophic transfer pathways. Janolusimide represents the nudibranch-derived endpoint, while Janolusimide B represents the bryozoan-derived precursor, enabling ecological and biosynthetic investigations [3].

Neuropharmacology: Cholinergic Pathway and Atropine Antagonism Studies

Janolusimide is characterized as a neurotoxin whose activity is antagonized by atropine, indicating interaction with cholinergic receptors [1]. This pharmacological profile—established in the original 1986 characterization and corroborated by subsequent synthetic studies [2]—positions Janolusimide as a tool compound for investigating marine-derived cholinergic agents. The compound's activity as an antifeedant and its potential relevance to pesticide discovery further support its use in neuropharmacological screening programs focused on invertebrate and marine toxin pharmacology [1].

Total Synthesis Methodology Development

Janolusimide has been the subject of multiple total synthesis studies, with the first complete stereoselective synthesis achieved in 13 steps with a total yield of 0.8% [1]. The compound's unique tripeptide structure and core lactam system derived from L-valine make it a challenging and instructive synthetic target for methodology development [2]. Researchers developing new synthetic routes to complex marine peptides or optimizing lactam construction strategies may use Janolusimide as a benchmark scaffold for comparing synthetic efficiency and stereochemical control [2].

Technical Documentation Hub

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